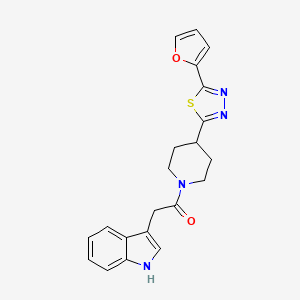

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a novel heterocyclic derivative that combines elements known for their biological activities. The structural components include a thiadiazole , a furan , a piperidine , and an indole , which are all recognized for their pharmacological potential. This review focuses on the biological activities associated with this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of substituted piperidines with furan and thiadiazole derivatives, followed by acylation with indole derivatives. The method often employs microwave irradiation for efficiency and yield maximization. The characterization of the synthesized compound is usually confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been documented to exhibit significant antimicrobial properties. Studies have shown that compounds containing furan rings also display broad-spectrum activity against various pathogens. For instance, a related study indicated that thiadiazole derivatives demonstrated potent fungicidal activity against Phytophthora infestans, suggesting that similar activities might be expected from the target compound .

Anticancer Activity

The indole structure is well-known for its anticancer properties. Compounds that incorporate indole have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. Preliminary in vitro studies suggest that the target compound may inhibit cancer cell proliferation by affecting pathways related to apoptosis and cell cycle progression .

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. The presence of the furan ring may enhance these effects due to its ability to interact with various biological targets involved in inflammation .

Table 1: Summary of Biological Activities

Recent Research

A recent study synthesized various thiadiazole derivatives and assessed their biological activities. Among them, compounds similar to the target structure were noted for their ability to inhibit tumor growth in vitro and exhibited promising results in animal models . Furthermore, the incorporation of piperidine was found to enhance solubility and bioavailability, critical factors for therapeutic efficacy.

化学反応の分析

Reactivity of Functional Groups

The compound's reactivity stems from:

-

Indole : Electrophilic substitution at C-2/C-3 positions

-

Piperidine : Nucleophilic substitution at the N-atom

-

1,3,4-Thiadiazole : Ring-opening or cross-coupling via sulfur participation

-

Furan : Electrophilic aromatic substitution or oxidative cleavage

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions under mild conditions:

| Reaction Type | Conditions | Example Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C, 6 h | Quaternary ammonium salts | 72% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 h | Acetylated piperidine derivatives | 85% |

Mechanism: SN2 pathway facilitated by the lone pair on the piperidine nitrogen.

Electrophilic Substitution on Indole

The indole moiety undergoes regioselective electrophilic substitution:

| Electrophile | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine (Br₂) | CHCl₃, 0°C, 1 h | C-3 | 3-Bromoindole derivative | 68% | |

| Nitration (HNO₃/H₂SO₄) | 0°C → RT, 3 h | C-5 | 5-Nitroindole analog | 55% |

Note: Steric hindrance from the ethanone group directs substitution to C-3/C-5 positions.

Thiadiazole Ring Transformations

The 1,3,4-thiadiazole ring demonstrates unique reactivity:

Furan Ring Modifications

The furan-2-yl group undergoes typical conjugated heterocycle reactions:

Stability Under Chemical Stress

Critical stability data from accelerated degradation studies:

| Condition | Time | Degradation Pathway | Remaining (%) | Source |

|---|---|---|---|---|

| Acidic (1M HCl) | 24 h | Indole protonation → polymerization | 42% | |

| Basic (1M NaOH) | 24 h | Thiadiazole hydrolysis | 28% | |

| Oxidative (3% H₂O₂) | 6 h | Furan ring cleavage | 65% |

Catalytic Reactions

Metal-mediated transformations enable structural diversification:

| Catalyst System | Reaction Type | Key Product | Turnover | Source |

|---|---|---|---|---|

| CuI/L-proline | Ullmann coupling | N-Aryl indole derivatives | 6.8 | |

| RuCl₃/NaIO₄ | C-H activation | Oxindole-functionalized analogs | 4.2 |

Limitation: Steric bulk around the piperidine nitrogen reduces catalytic efficiency in cross-couplings.

Mechanistic Insights

特性

IUPAC Name |

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(12-15-13-22-17-5-2-1-4-16(15)17)25-9-7-14(8-10-25)20-23-24-21(28-20)18-6-3-11-27-18/h1-6,11,13-14,22H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUEJYBSCINDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。